molecular formula C28H24ClN5 B11218646 4-[4-(3-chlorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(3-chlorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218646
M. Wt: 466.0 g/mol
InChI Key: OBJXMYFVSBBKEB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a diphenyl-substituted pyrrolopyrimidine core, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl group and the piperazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

1-(3-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
  • 1-Phenylpiperazine
  • 4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl

Uniqueness

1-(3-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to metabolic interference .

Properties

Molecular Formula

C28H24ClN5

Molecular Weight

466.0 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H24ClN5/c29-22-10-7-13-24(18-22)32-14-16-33(17-15-32)27-26-25(21-8-3-1-4-9-21)19-34(28(26)31-20-30-27)23-11-5-2-6-12-23/h1-13,18-20H,14-17H2

InChI Key

OBJXMYFVSBBKEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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